molecular formula C24H32O9 B1202770 Estriol 3-glucuronide CAS No. 2479-91-6

Estriol 3-glucuronide

Cat. No. B1202770
CAS RN: 2479-91-6
M. Wt: 464.5 g/mol
InChI Key: UZKIAJMSMKLBQE-JRSYHJKYSA-N
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Description

Estriol 3-glucuronide, also known as estriol 3-β-D-glucosiduronic acid, is a natural, steroidal estrogen and a glucuronic acid (β-D-glucopyranuronic acid) conjugate of estriol . It is found in the urine of women as a reversibly formed metabolite of estriol .


Synthesis Analysis

The synthesis of Estriol 3-glucuronide involves complex biochemical processes. It is a metabolite of estriol, produced in the liver and excreted in the urine . Specific antibodies have been raised against Estriol 3-glucuronide, indicating its importance in biological processes .


Molecular Structure Analysis

The molecular formula of Estriol 3-glucuronide is C24H32O9 . It has a molecular weight of 464.5 g/mol . The structure includes a steroid hormone ligand recognized by the monoclonal antibody 4155 .


Chemical Reactions Analysis

Estriol 3-glucuronide is involved in various chemical reactions in the body. It is a metabolite of estriol, indicating that it is produced through the metabolic breakdown of estriol .


Physical And Chemical Properties Analysis

Estriol 3-glucuronide is a steroid glucosiduronic acid . It is functionally related to an estriol . It is a conjugate acid of an estriol 3-O-(beta-D-glucuronide) (1-) and derives from a hydride of an estrane .

Scientific Research Applications

Endocrinology: Hormonal Metabolite Analysis

Estriol 3-glucuronide is a crucial metabolite for assessing estrogenic activity, particularly during pregnancy. It is used as a biomarker in endocrinological studies to monitor placental and fetal health. The compound’s levels in urine can indicate placental function and fetal well-being, aiding in the management of high-risk pregnancies .

Biochemistry: Enzyme Substrate Specificity

Estriol 3-glucuronide is utilized in biochemical assays to study the specificity and kinetics of enzymes like β-glucuronidase. Its role as a substrate helps in characterizing enzyme behavior, which is essential for understanding metabolic disorders and developing therapeutic interventions .

Future Directions

Research on Estriol 3-glucuronide and related compounds is ongoing. For example, studies are exploring the use of urinary estrone conjugate and pregnanediol 3-glucuronide excretion rates to navigate the continuum of ovarian activity . This could have implications for the management of personal fertility . Additionally, advances in bioanalytical methodology for the analysis of plasma and serum estrogens could lead to major advances in risk assessment .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKIAJMSMKLBQE-JRSYHJKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947700
Record name 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estriol 3-glucuronide

CAS RN

2479-91-6
Record name Estriol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-glucuronide
Reactant of Route 2
Estriol 3-glucuronide
Reactant of Route 3
Estriol 3-glucuronide
Reactant of Route 4
Estriol 3-glucuronide
Reactant of Route 5
Estriol 3-glucuronide
Reactant of Route 6
Estriol 3-glucuronide

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